molecular formula C22H20ClN3O2 B6121489 (4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone

(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone

Cat. No. B6121489
M. Wt: 393.9 g/mol
InChI Key: LBAPUBLJYURETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone is a synthetic compound that has been the subject of several scientific studies. It is a piperidinyl compound that has been synthesized through various methods and has been found to have potential applications in scientific research.

Mechanism of Action

The mechanism of action of (4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone is not fully understood. However, it has been found to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been found to have an effect on the production of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the activity of certain neurotransmitters in the brain. It has also been found to have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using (4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone in lab experiments include its ability to inhibit the growth and proliferation of cancer cells and its potential as an anti-inflammatory agent. However, its limitations include the fact that its mechanism of action is not fully understood and that more research is needed to fully understand its potential applications.

Future Directions

There are several future directions for the research of (4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone. One direction is to further study its potential as an anti-cancer agent and its ability to inhibit the growth and proliferation of cancer cells. Another direction is to study its potential as an anti-inflammatory agent and its ability to modulate the activity of certain neurotransmitters in the brain. Additionally, more research is needed to fully understand its mechanism of action and its potential applications in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of (4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone has been achieved through several methods. One of the most commonly used methods is the reaction of 4-chlorobenzoyl chloride with 1-(4-(1H-pyrazol-1-yl)benzoyl)piperidine in the presence of a base. This reaction results in the formation of the desired compound with a yield of around 70%.

Scientific Research Applications

(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone has been found to have potential applications in scientific research. It has been used in the development of new drugs and has been found to have potential as an anti-cancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases.

properties

IUPAC Name

(4-chlorophenyl)-[1-(4-pyrazol-1-ylbenzoyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O2/c23-19-8-4-16(5-9-19)21(27)18-3-1-13-25(15-18)22(28)17-6-10-20(11-7-17)26-14-2-12-24-26/h2,4-12,14,18H,1,3,13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBAPUBLJYURETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3C=CC=N3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl){1-[4-(1H-pyrazol-1-yl)benzoyl]-3-piperidinyl}methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.